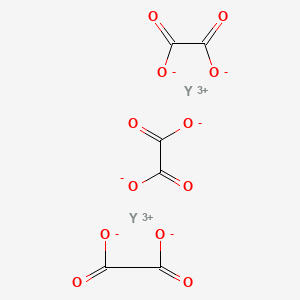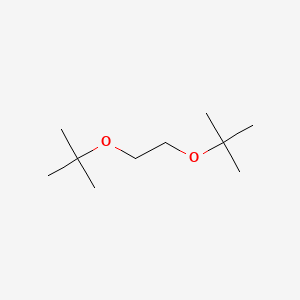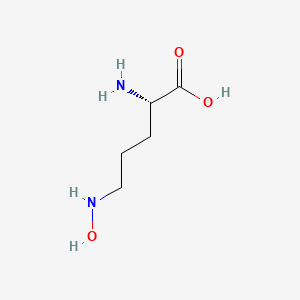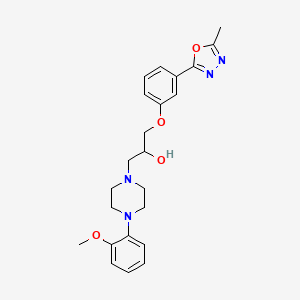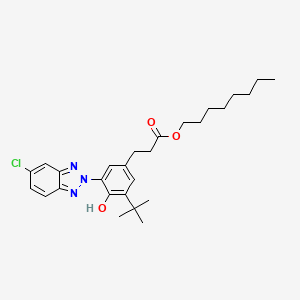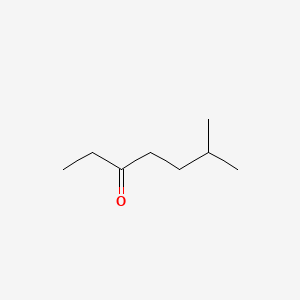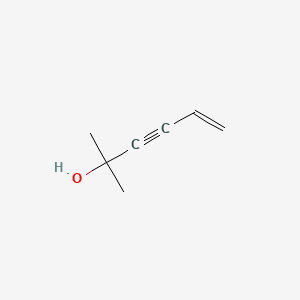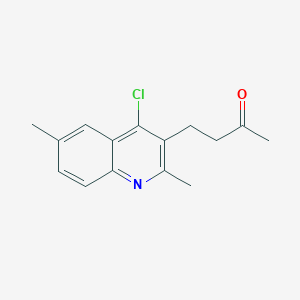
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one
Overview
Description
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (4-CQD) is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a molecular weight of 279.56 g/mol. It is a synthetic compound that has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. 4-CQD is a potential drug candidate for the treatment of certain diseases and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Antituberculosis Activity
Compounds similar to 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one have been synthesized and tested for their antituberculosis activity. A specific compound within this family exhibited high antituberculosis activity and is in the final stage of clinical trials, preparing for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Cytotoxicity Evaluation for Cancer Treatment
A series of 4-aminoquinoline derivatives, related to 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, were synthesized and examined for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. One compound emerged as particularly potent against MDA-MB468 cells, suggesting the potential for these compounds as anticancer agents (Zhang et al., 2007).
Antiplasmodial Activity Against Malaria
New ferrocene–chloroquine analogues, incorporating the quinoline structure, were synthesized and showed antiplasmodial activity in vitro against chloroquine-sensitive and resistant strains of Plasmodium falciparum. These findings suggest their potential use in treating malaria (Beagley et al., 2003).
Data Security Protection with AIE-active Materials
Heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence were designed, showing potential for data security protection. This application demonstrates the versatility of compounds with quinoline structures in developing smart luminescent materials (Song et al., 2016).
properties
IUPAC Name |
4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-9-4-7-14-13(8-9)15(16)12(11(3)17-14)6-5-10(2)18/h4,7-8H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHOZONPXZBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353515 | |
| Record name | 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
CAS RN |
332150-25-1 | |
| Record name | 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



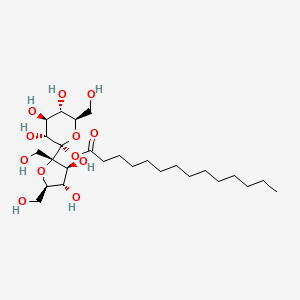
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B1593482.png)
![2-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B1593483.png)
